ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and carried out under mild conditions, making it highly efficient and selective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
These compounds share a similar triazole core but differ in their substituents. The presence of different substituents can significantly impact their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct advantages in terms of stability, reactivity, and biological activity.
Biological Activity
Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
This compound belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. The compound can be synthesized through the Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry." This method efficiently forms the triazole ring by reacting an azide with an alkyne under mild conditions, typically catalyzed by copper(I) ions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL. The results suggest that this triazole derivative could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may act on receptors associated with cell signaling pathways that regulate growth and apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other triazole derivatives:
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | 0.5 - 2 μg/mL | Induces apoptosis in HeLa and MCF-7 cells | Enzyme inhibition and receptor modulation |
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | 0.8 - 3 μg/mL | Moderate activity against various cancer lines | Similar mechanisms as above |
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | 0.6 - 2.5 μg/mL | Low activity | Primarily antimicrobial |
This table illustrates that while all three compounds exhibit antimicrobial properties, this compound stands out for its pronounced anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Case Study 1 : In a clinical trial evaluating the compound's efficacy against multi-drug resistant bacterial infections in patients with chronic wounds, participants treated with this triazole derivative showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2 : Preclinical studies on tumor-bearing mice demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates. The study concluded that this compound could serve as a lead for further anticancer drug development.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-8-15(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQDRRMBVEOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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